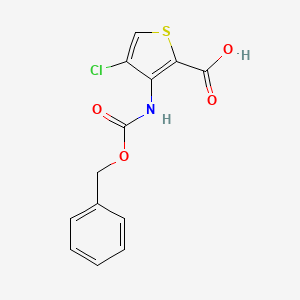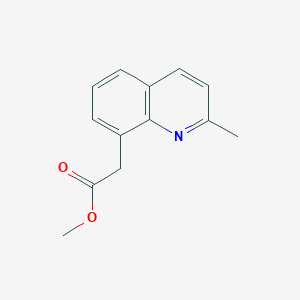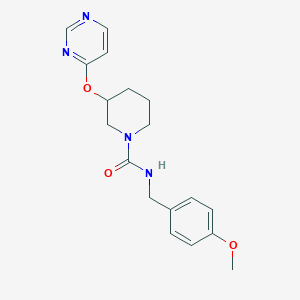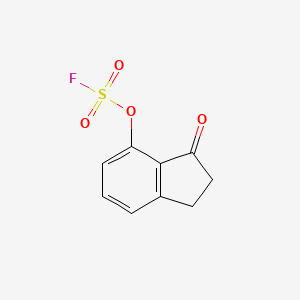![molecular formula C20H25BrN4OS B2816974 1-(5-Chloro-2-methylphenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine CAS No. 1251693-64-7](/img/structure/B2816974.png)
1-(5-Chloro-2-methylphenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also includes a 5-chloro-2-methylphenyl group, a 5-isoxazolyl group, and a 2-thienylsulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The piperazine ring provides a flexible scaffold that can engage in various interactions with biological targets. The 5-chloro-2-methylphenyl group, the 5-isoxazolyl group, and the 2-thienylsulfonyl group all contribute to the overall molecular structure and potentially influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the isoxazole ring and the attachment of the various functional groups. One common method for synthesizing isoxazoles involves a 1,3-dipolar cycloaddition reaction .Applications De Recherche Scientifique
Anticancer Applications
A study focused on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which include compounds with piperazine substituents, demonstrated effectiveness against various cancer cell lines. Compounds with a piperazine substituent showed significant anticancer activity, highlighting the potential therapeutic applications of such compounds in cancer treatment (Turov, 2020).
Antibacterial Applications
Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed their significant antibacterial activities. These compounds were designed and synthesized, demonstrating their effectiveness against various bacterial strains, indicating their potential as novel antibacterial agents (Wu Qi, 2014).
Antimycobacterial Applications
A series of piperazine-thiosemicarbazone hybrids based on 2-butyl-4-chloroimidazole demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. This study suggests the potential of such compounds in developing new antitubercular agents (Jallapally et al., 2014).
Antidepressant and Antianxiety Applications
A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explored their antidepressant and antianxiety activities. The compounds showed significant effects in behavioral tests, suggesting their potential use in treating depression and anxiety disorders (Kumar et al., 2017).
Biological Screening for Various Applications
Synthesis and biological screening of piperazine derivatives have been conducted, focusing on their activity against bacteria and fungi. This research underlines the broad spectrum of potential medical applications of piperazine derivatives, including antimicrobial properties (Guna et al., 2009).
Antipsychotic Applications
Piperazin-1-yl-phenyl-arylsulfonamides have been identified for their high affinities for 5-HT(2C) and 5-HT(6) receptors, suggesting their potential as atypical antipsychotic agents. This discovery underlines the role of such compounds in developing new treatments for psychiatric disorders (Park et al., 2010).
Crystal Structure Studies
Research on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives included crystal structure studies and Hirshfeld surface analysis. This research is crucial for understanding the molecular properties and potential applications of these compounds in various fields (Kumara et al., 2017).
Orientations Futures
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This compound, with its complex structure and multiple functional groups, could potentially serve as a starting point for the development of new drugs or other biologically active compounds .
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4OS/c1-13-6-14(2)10-25(9-13)18-8-20(23-12-22-18)27-11-19(26)24-17-5-4-16(21)7-15(17)3/h4-5,7-8,12-14H,6,9-11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTRQDHPIMBSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)


![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)
